molecular formula C6H8N2O2 B1312758 (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 770746-47-9

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione

Cat. No. B1312758
M. Wt: 140.14 g/mol
InChI Key: FIRMRKTYBGULCU-IUYQGCFVSA-N
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Description

“(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

There is no specific information available about the synthesis of “(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione”. However, a related compound, “(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane”, has been synthesized1. Another related compound, “rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate”, has been prepared from terminal aryl alkynes using a rhodium (I) complex2.



Molecular Structure Analysis

The molecular structure of “(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione” is not readily available. However, a related compound, “(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane”, has a molecular weight of 212.291.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions of “(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione” are not readily available. However, a related compound, “(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane”, is a solid at room temperature and has a purity of 98%1.


Scientific Research Applications

Crystal Structure and Molecular Relationships

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione and related compounds have been extensively studied for their unique structural properties. One study developed a synthesis for a large series of compounds similar to (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione, focusing on their crystallization forms and hydrogen bonding patterns. This research provides valuable insights into crystal-engineering structure−structure relationship (SSR) principles, due to the variety of crystal forms and the consistent formation of hydrogen bonds in these compounds (Brewer, Parkin, & Grossman, 2004).

Supramolecular Chemistry and Crystal Structures

The synthesis and crystal structures of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters were also explored. These compounds, functioning as functionalized building blocks for supramolecular chemistry, exhibited persistent and stable motifs in their crystal structures, such as heterochiral H-bonded zigzag tape and molecular ‘brick wall’ structures. The study's findings provide substantial evidence of the stability of these structures, contributing significantly to the field of crystallography and molecular design (Lyssenko, Lenev, & Kostyanovsky, 2002).

Catalysis and Organic Synthesis

In the realm of organic synthesis, (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione-related compounds have been used as catalysts and intermediates. For example, 1,4-Diazabicyclo[2.2.2]octane demonstrated its efficiency as a catalyst in a three-component condensation reaction under ultrasound irradiation conditions. This method facilitated rapid reactions under mild conditions, yielding pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives in excellent yields, indicating the potential of these compounds in streamlining synthesis processes and improving yield efficiencies (Azarifar, Nejat-Yami, & Zolfigol, 2013).

Biologically Active Compounds Design

Furthermore, these compounds have been used in the design of biologically active compounds. A study synthesized a library of saturated bridged heterocycles based on 3,6-diazabicyclo[3.2.1]octane-2,4-dione and bispidine scaffolds to design novel non-basic serine protease inhibitors. The synthetic scaffolds were modified to increase molecular complexity, and comprehensive molecular modeling was performed, providing insights into ligand–enzyme interactions with thrombin and trypsin. This research underscores the potential of these compounds in the development of new therapeutic agents (Kudryavtsev et al., 2014).

Safety And Hazards

Future Directions

There is no specific information available about the future directions of “(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione”.


Please note that this information is based on the available data and might not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-1-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRMRKTYBGULCU-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461149
Record name GD-0711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione

CAS RN

770746-47-9
Record name GD-0711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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